Cas no 853807-83-7 (Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate)

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a versatile pyrazole derivative featuring both an aldehyde and an ester functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The presence of the formyl group enables further functionalization through condensation or nucleophilic addition reactions, while the ester moiety offers flexibility for hydrolysis or transesterification. Its well-defined structure and reactivity make it suitable for applications in medicinal chemistry and materials science. The compound is typically characterized by high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows.
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate structure
853807-83-7 structure
Product Name:Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
CAS No:853807-83-7
MF:C8H10N2O3
MW:182.176601886749
MDL:MFCD18073122
CID:823636
PubChem ID:53491200
Update Time:2025-05-22

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
    • (4-Formyl-pyrazol-1-yl)-acetic acid ethyl ester
    • Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
    • Ethyl 4-formyl-1H-pyrazole-1-acetate (ACI)
    • AKOS005367263
    • DB-014784
    • ethyl(4-formyl-1H-pyrazol-1-yl)acetate
    • MFCD18073122
    • ALBB-016332
    • 853807-83-7
    • Ethyl2-(4-formyl-1H-pyrazol-1-yl)acetate
    • BBL015938
    • F2147-7229
    • A1-34786
    • CS-0314515
    • STL170057
    • 1H-Pyrazole-1-acetic acid, 4-formyl-, ethyl ester
    • UJBQFVWQNYOKQG-UHFFFAOYSA-N
    • DTXSID00705467
    • ethyl 2-(4-formylpyrazol-1-yl)acetate
    • MDL: MFCD18073122
    • Inchi: 1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3
    • InChI Key: UJBQFVWQNYOKQG-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(CC(OCC)=O)N=C1

Computed Properties

  • Exact Mass: 182.06914219g/mol
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 61.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 312.5±22.0 °C at 760 mmHg
  • Flash Point: 142.8±22.3 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Security Information

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Pricemore >>

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Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:853807-83-7)Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Order Number:A1196900
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):1534.0
Email:sales@amadischem.com

Additional information on Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Research Briefing on Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS: 853807-83-7) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS: 853807-83-7) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its pyrazole core and formyl functional group, serves as a critical building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies highlight its role in the development of novel therapeutic candidates, particularly in targeted drug design and combinatorial chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a precursor for synthesizing pyrazole-based covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The research team utilized the formyl group for selective modification, enabling the development of inhibitors with enhanced binding affinity and pharmacokinetic properties. The study reported a 40% improvement in inhibitory activity compared to previous-generation compounds, underscoring the structural advantages of this intermediate.

In antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters described the compound's application in creating novel quorum-sensing inhibitors. The 4-formyl group facilitated Schiff base formation with bacterial amino acid residues, disrupting biofilm formation in Pseudomonas aeruginosa strains. This approach showed promise in addressing antibiotic resistance, with minimum inhibitory concentrations (MICs) reduced by 60-75% against multidrug-resistant isolates when compared to conventional treatments.

Ongoing clinical trials (as of Q2 2024) are investigating derivatives of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as potential anti-cancer agents. Preliminary data from Phase I studies indicate good tolerability and promising activity against solid tumors, particularly in combination therapies with immune checkpoint inhibitors. The compound's metabolic stability, attributed to the ethyl ester moiety, appears to contribute to favorable pharmacokinetic profiles in these experimental therapies.

From a chemical biology perspective, recent work published in ACS Chemical Biology has explored the compound's utility in activity-based protein profiling (ABPP). The reactive formyl group enables selective labeling of lysine residues in proteomic studies, offering new tools for target identification and validation in drug discovery pipelines. This application has been particularly valuable in studying protein-protein interactions in inflammatory pathways.

Manufacturing and scalability studies have also progressed, with several patent applications filed in 2023-2024 for improved synthetic routes to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. Green chemistry approaches using biocatalysts have achieved yields exceeding 85% with reduced environmental impact compared to traditional methods. These advancements address previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

Future research directions appear focused on expanding the compound's applications in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs). The unique reactivity profile of the 4-formyl pyrazole moiety offers distinct advantages in these emerging therapeutic modalities. Computational modeling studies predict at least three novel binding conformations that could be exploited for next-generation drug design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:853807-83-7)Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
A1196900
Purity:99%
Quantity:10g
Price ($):1534.0
Email